(1S)-1-(3-bromo-2-methoxyphenyl)ethanol
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Overview
Description
(1S)-1-(3-bromo-2-methoxyphenyl)ethanol is a chiral compound with a bromine atom and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol typically involves the bromination of a suitable precursor followed by the introduction of the methoxy group. One common method is the bromination of 2-methoxyphenyl ethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-bromo-2-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents in anhydrous solvents.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in dry ether or THF.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the dehalogenated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1S)-1-(3-bromo-2-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Bromo-2-methoxyphenyl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(3-Bromo-2-methoxyphenyl)ethanone: A related compound with a carbonyl group instead of a hydroxyl group.
3-Bromo-2-methoxybenzyl alcohol: A compound with a similar structure but different substitution pattern.
Uniqueness
(1S)-1-(3-bromo-2-methoxyphenyl)ethanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(1S)-1-(3-bromo-2-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOGPOSOMAJBNU-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Br)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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